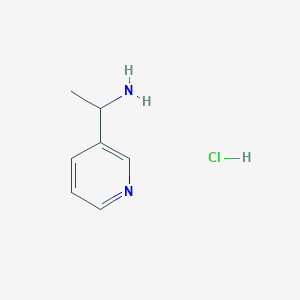

1-(Pyridin-3-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality 1-(Pyridin-3-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-3-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFPKSPGIISLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Hydrochloride: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-3-yl)ethanamine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its unique structural motif, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for the development of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(pyridin-3-yl)ethanamine hydrochloride, with a focus on its applications in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Chemical Structure and Properties

1-(Pyridin-3-yl)ethanamine hydrochloride exists as a racemic mixture and as two enantiomers, (R)-1-(pyridin-3-yl)ethanamine hydrochloride and (S)-1-(pyridin-3-yl)ethanamine hydrochloride. The presence of a chiral center at the carbon atom adjacent to the amino group is a key feature, allowing for stereospecific interactions with biological targets.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H11ClN2 | [1] |

| Molecular Weight | 158.63 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| pKa (Predicted) | 8.81 ± 0.29 | [3] |

| Boiling Point (Predicted) | 221.0 ± 15.0 °C | [3] |

| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 63°C. | |

| Solubility | The product is water soluble. | [2] |

Structural Representation

Caption: Chemical structures of racemic and enantiomeric forms of 1-(Pyridin-3-yl)ethanamine.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 1-(pyridin-3-yl)ethanamine hydrochloride.

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show the following signals:

-

Pyridyl Protons: A set of aromatic protons in the region of 7.5-9.0 ppm, exhibiting characteristic splitting patterns for a 3-substituted pyridine ring.

-

Methine Proton (-CH): A quartet around 4.5-5.0 ppm, coupled to the methyl and amino protons.

-

Amino Protons (-NH₂): A broad singlet that can exchange with D₂O, its chemical shift would be concentration and temperature dependent. In the hydrochloride salt, these protons would be part of an ammonium group (-NH₃⁺) and may appear as a broader signal.

-

Methyl Protons (-CH₃): A doublet around 1.5-2.0 ppm, coupled to the methine proton.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1-(pyridin-3-yl)ethanamine hydrochloride would likely display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations of the ammonium group (-NH₃⁺) |

| 3100-3000 | C-H stretching vibrations of the aromatic pyridine ring |

| 2900-2800 | C-H stretching vibrations of the aliphatic ethyl group |

| 1600-1450 | C=C and C=N stretching vibrations of the pyridine ring |

| 1400-1300 | C-H bending vibrations |

| Below 1000 | Out-of-plane C-H bending vibrations of the pyridine ring |

Synthesis of 1-(Pyridin-3-yl)ethanamine Hydrochloride

The most common synthetic route to 1-(pyridin-3-yl)ethanamine is the reductive amination of 3-acetylpyridine. The resulting free base is then converted to the hydrochloride salt.

Experimental Protocol: Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine Hydrochloride

This protocol describes a two-step synthesis starting from 3-acetylpyridine.

Step 1: Synthesis of 1-(Pyridin-3-yl)ethanamine (Free Base)

Caption: Workflow for the synthesis of 1-(Pyridin-3-yl)ethanamine.

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Methanol

-

Zinc powder

-

Ammonium chloride

-

Water

Procedure:

-

Combine 3-acetylpyridine, potassium carbonate, and hydroxylamine hydrochloride in methanol.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Filter the mixture to remove any solid byproducts and collect the filtrate.

-

To the filtrate, add zinc powder and ammonium chloride and continue stirring at room temperature for 24 hours.

-

After the reaction is complete, add water to the mixture and filter again.

-

Concentrate the filtrate under reduced pressure and dry the resulting solid to obtain 1-(pyridin-3-yl)ethanamine.[4]

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-(pyridin-3-yl)ethanamine in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) to the stirred amine solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(pyridin-3-yl)ethanamine hydrochloride.

Chiral Resolution

The racemic 1-(pyridin-3-yl)ethanamine can be resolved into its individual enantiomers using classical resolution techniques. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[5][6] The diastereomers can then be separated by fractional crystallization due to their different solubilities. Subsequent treatment with a base will liberate the desired enantiomerically pure amine.

Applications in Drug Development

1-(Pyridin-3-yl)ethanamine hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The pyridine moiety can act as a hinge-binding motif, while the chiral amine allows for specific interactions with the chiral environment of the enzyme's active site.

Kinase Inhibitors

Numerous studies have reported the use of pyridin-3-amine derivatives in the design of potent and selective kinase inhibitors for the treatment of cancer.[7][8][9] For instance, novel N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as CDK2 inhibitors.[8][10] The 1-(pyridin-3-yl)ethanamine scaffold provides a key structural element for achieving high affinity and selectivity for the target kinase.

Safety and Handling

1-(Pyridin-3-yl)ethanamine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention.[11] The compound is hygroscopic and should be stored in a tightly closed container in a dry and cool place.[2]

Conclusion

1-(Pyridin-3-yl)ethanamine hydrochloride is a fundamentally important building block for medicinal chemists and drug development professionals. Its versatile structure, coupled with the ability to be synthesized in enantiomerically pure forms, makes it an attractive starting material for the creation of novel therapeutics. The continued exploration of its utility in the synthesis of kinase inhibitors and other biologically active molecules will undoubtedly lead to the discovery of new and improved treatments for a variety of diseases.

References

-

(R)-1-Pyridin-3-yl-ethylaMine 2HCl. LookChem. Accessed February 13, 2024. [Link]

-

Crystallization of diastereomeric salts. Wikipedia. Accessed February 13, 2024. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J Med Chem. 2017;60(14):6018-6035. [Link]

-

¹H NMR spectrum for compound 3 in pyridine-d₅. ResearchGate. Accessed February 13, 2024. [Link]

-

2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. Accessed February 13, 2024. [Link]

-

(R)-1-(Pyridin-3-yl)ethanamine. PubChem. Accessed February 13, 2024. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Adv. 2021;11(42):26189-26204. [Link]

-

1-(Pyridin-3-yl)ethan-1-amine. PubChem. Accessed February 13, 2024. [Link]

-

(R)-1-(Pyridin-3-yl)ethanamine hydrochloride. 北京欣恒研科技有限公司. Accessed February 13, 2024. [Link]

- Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorg Chem. 2024;143:107019. [Link]

-

Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. April 13, 2025. Accessed February 13, 2024. [Link]

-

3-Pyridinemethanamine. PubChem. Accessed February 13, 2024. [Link]

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Org Biomol Chem. 2014;12(45):9134-9139. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect. 2017;2(6):2013-2018. [Link]

-

Safety Data Sheet. Angene Chemical. March 27, 2025. Accessed February 13, 2024. [Link]

-

1-(pyridin-3-yl)ethan-1-amine. PubChemLite. Accessed February 13, 2024. [Link]

- Process and catalyst for the preparation of acetylpyridines.

-

Diethylamine, hydrochloride. NIST WebBook. Accessed February 13, 2024. [Link]

-

Ethylamine hydrochloride. Chemsrc. August 23, 2025. Accessed February 13, 2024. [Link]

Sources

- 1. (R)-1-(Pyridin-3-yl)ethanamine hydrochloride - CAS:1169576-97-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]

- 5. Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 c ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00523D [pubs.rsc.org]

- 6. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

Technical Monograph: Thermodynamic & Physical Characterization of 1-(Pyridin-3-yl)ethanamine Hydrochloride

Executive Summary

1-(Pyridin-3-yl)ethanamine hydrochloride (also known as 3-(1-aminoethyl)pyridine hydrochloride) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for CNS targets.[1] Its utility stems from the chiral ethylamine motif attached to a pyridine ring, offering specific steric and electronic vectors for drug-target interactions.

This technical guide provides a comprehensive analysis of its physicochemical properties, thermodynamic behavior, and practical handling protocols. It addresses the critical distinction between mono- and dihydrochloride salt forms, a frequent source of stoichiometric error in process chemistry.

Chemical Identity & Structural Characterization[1][2][3][4][5]

The compound exists as a free base but is predominantly supplied and stored as a hydrochloride salt to enhance stability and water solubility. The presence of two basic nitrogen centers (pyridine ring nitrogen and primary aliphatic amine) allows for the formation of both monohydrochloride (HCl) and dihydrochloride (2HCl) salts.

Nomenclature & Identifiers[3][4][6][7][8][9]

| Property | Detail |

| IUPAC Name | 1-(Pyridin-3-yl)ethan-1-amine hydrochloride |

| Common Synonyms | 3-(1-Aminoethyl)pyridine HCl; |

| Molecular Formula | |

| Molecular Weight | Free Base: 122.17 g/mol Monohydrochloride: 158.63 g/mol Dihydrochloride: 195.09 g/mol |

| CAS (Racemic HCl) | 56129-55-6 (Generic/Free base ref often used) |

| CAS ((R)-Isomer 2HCl) | 40154-75-4 |

| CAS ((S)-Isomer HCl) | 1391360-97-6 |

| Chirality | Contains one stereocenter at the ethyl linkage.[1][2][3][4][5] Available as (R), (S), or racemate. |

Thermodynamic & Physicochemical Profile

Melting Point & Thermal Stability

The hydrochloride salt exhibits a significantly higher melting point than the free base due to strong ionic lattice energy.

-

Free Base Melting Point: ~63 °C [1].

-

Hydrochloride Salt Melting Point: Typically >150 °C (Exact value depends on crystal habit and hydration state).

-

Thermal Decomposition: The salt form is thermally stable up to its melting point but may undergo Dehydrohalogenation (loss of HCl) at elevated temperatures (>200 °C) before gross decomposition.

Ionization Constants (pKa)

Understanding the pKa is vital for extraction and buffer selection. The molecule has two ionizable centers with distinct acidity constants.[6][7][8]

-

(Pyridine Nitrogen): ~5.3. The pyridine nitrogen is weakly basic (

- (Primary Amine): ~8.8 – 9.0. The aliphatic amine is moderately basic. Note that this is lower than typical alkyl amines (~10.6) due to the electron-withdrawing inductive effect (-I effect) of the pyridine ring [2].

Protonation States vs. pH:

-

pH < 4: Predominantly Dicationic (

). Species: Dihydrochloride. -

pH 6 - 8: Predominantly Monocationic (

). The pyridine deprotonates first. -

pH > 10: Predominantly Neutral (

). Free base form (extractable into organics).

Solubility Profile

-

Water: High solubility (>50 mg/mL) for the HCl salt due to ionic character.

-

Methanol/Ethanol: Moderate to High solubility.

-

Dichloromethane/Ethyl Acetate: Negligible solubility for the HCl salt; High solubility for the Free Base.

Visualization of Chemical Behavior[11]

Protonation Equilibrium Diagram

The following diagram illustrates the pH-dependent speciation, critical for determining the correct salt form (Mono- vs. Dihydrochloride) during synthesis.

Caption: pH-dependent protonation states. Synthesis of the Monohydrochloride requires pH control between 6.0 and 8.0.

Experimental Protocols for Characterization

Protocol: Potentiometric pKa Determination

To validate the electronic influence of the pyridine ring on the amine, perform the following titration.

Reagents:

-

Analyte: 10 mM solution of 1-(Pyridin-3-yl)ethanamine HCl in degassed water.

-

Titrant: 0.1 M NaOH (Standardized).

-

Equipment: Potentiometric titrator with glass pH electrode.

Method:

-

Dissolution: Dissolve 50 mg of the salt in 25 mL of 0.1 M KCl (ionic strength adjustor).

-

Acidification: Add 0.5 mL of 0.1 M HCl to ensure the starting species is fully protonated (Dicationic state).

-

Titration: Titrate with 0.1 M NaOH in 10 µL increments.

-

Analysis: Plot the First Derivative (

). You will observe two inflection points:-

First Inflection: Neutralization of excess HCl and the Pyridinium proton (

). -

Second Inflection: Deprotonation of the Ethylammonium proton (

).

-

Protocol: Solid-State Stability (DSC)

To distinguish between solvates, polymorphs, and the anhydrous salt.

Method:

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg of dried powder in a crimped aluminum pan (pinhole lid).

-

Ramp: Heat from 25 °C to 250 °C at 10 °C/min under Nitrogen purge (50 mL/min).

-

Interpretation:

-

Sharp Endotherm: Indicates melting of the crystalline phase.

-

Broad Endotherm (<100 °C): Indicates loss of water/solvent (hygroscopicity check).

-

Exotherm: Indicates decomposition or recrystallization.

-

Handling, Stability & Safety

Hygroscopicity & Storage

Amine hydrochloride salts are frequently hygroscopic .

-

Observation: The white powder may turn into a sticky gum if left exposed to ambient humidity (>60% RH).

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) in tightly sealed vials. Desiccators are recommended for long-term storage.

Safety Profile (GHS Classifications)

-

Acute Toxicity: Toxic if swallowed (H301).[3] Pyridine derivatives can affect the CNS.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[10]

-

Sensitization: Potential skin sensitizer.[3]

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle strictly within a fume hood to avoid inhalation of dust.

Synthesis & Characterization Workflow

The following flowchart outlines the logic for confirming the identity and purity of the material upon receipt or synthesis.

Caption: Analytical decision tree for verifying salt stoichiometry and form.

References

-

ChemicalBook. (2024). 1-(Pyridin-3-yl)ethanamine Physical Properties. Retrieved from

- Clayden, J., et al. (2012). Organic Chemistry. Inductive effects of pyridine on side-chain basicity. (General Textbook Reference for Mechanism).

-

National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 1-(Pyridin-3-yl)ethanamine.[3][4][5] Retrieved from

-

ChemScene. (2024). (R)-1-(Pyridin-3-yl)ethanamine 2HCl Product Data. Retrieved from [4]

-

Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine Derivatives. Retrieved from

Sources

- 1. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]

- 2. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (R)-1-(Pyridin-3-yl)ethanamine hydrochloride - CAS:1169576-97-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uprm.edu [uprm.edu]

Synthesis pathways for novel 1-(Pyridin-3-yl)ethanamine hydrochloride analogs

An In-depth Technical Guide to the Synthesis of Novel 1-(Pyridin-3-yl)ethanamine Hydrochloride Analogs

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing novel analogs of 1-(Pyridin-3-yl)ethanamine hydrochloride. The core of this guide is centered around the strategic implementation of reductive amination, a robust and versatile method for the synthesis of this class of compounds. We will delve into detailed methodologies for the synthesis of the parent compound, followed by advanced strategies for the generation of novel analogs through modification of the pyridine ring and functionalization of the ethylamine side chain. Furthermore, this guide will address the critical aspect of asymmetric synthesis to yield enantiomerically pure compounds, a key consideration in modern drug development. Detailed experimental protocols, purification techniques, and characterization methods are provided to equip researchers and drug development professionals with the necessary tools to navigate the synthesis of these valuable molecules.

Introduction: The Significance of 1-(Pyridin-3-yl)ethanamine Analogs in Medicinal Chemistry

The 1-(Pyridin-3-yl)ethanamine scaffold is a privileged structural motif found in a multitude of biologically active compounds. Its presence in pharmaceuticals is a testament to its ability to interact with a wide range of biological targets. Analogs of this compound have shown promise in various therapeutic areas, acting as enzyme inhibitors, receptor modulators, and more. The pyridine ring serves as a versatile platform for modification, allowing for the fine-tuning of electronic and steric properties, which can significantly impact biological activity. The ethylamine side chain, particularly its stereochemistry, is often crucial for target engagement. The development of efficient and flexible synthetic routes to novel analogs of 1-(Pyridin-3-yl)ethanamine is therefore of paramount importance for the discovery of new and improved therapeutic agents.[1][2][3]

Core Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability.[4] This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5] For the synthesis of 1-(Pyridin-3-yl)ethanamine, the readily available 3-acetylpyridine serves as the ketone precursor.

Mechanism and Rationale

The reaction proceeds in two main steps:

-

Imine Formation: The nitrogen of the amine source (e.g., ammonia or an ammonium salt) attacks the electrophilic carbonyl carbon of 3-acetylpyridine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. This step is typically acid-catalyzed.

-

Reduction: A reducing agent, present in the reaction mixture, reduces the imine C=N double bond to a C-N single bond, affording the final amine product.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being popular choices due to their selectivity for reducing the imine in the presence of the starting ketone.[5] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another effective and green alternative.[6]

Experimental Protocol: Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine

This protocol describes a general procedure for the synthesis of racemic 1-(Pyridin-3-yl)ethanamine via reductive amination.

Materials:

-

3-Acetylpyridine

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-acetylpyridine (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol (excess).

-

If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: NaBH3CN can release toxic HCN gas upon acidification. Ensure the reaction is performed in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyridin-3-yl)ethanamine.

-

The crude product can be purified by column chromatography on silica gel.

Pathways to Novel Analogs

The true power of a synthetic strategy lies in its adaptability for creating a library of related compounds. Here we explore two primary approaches to generate novel analogs of 1-(Pyridin-3-yl)ethanamine.

Strategy 1: Modification of the Pyridine Ring via Substituted Precursors

This strategy involves the synthesis of various substituted 3-acetylpyridines as starting materials for the reductive amination protocol described above. By introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the pyridine ring, a diverse range of analogs can be accessed. These modifications can profoundly influence the compound's physicochemical properties and biological activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]

- 3. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Commercial Availability & Technical Guide: (S)-1-(pyridin-3-yl)ethanamine Hydrochloride

Executive Summary

(S)-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 1391360-97-6 for mono-HCl) is a high-value chiral building block predominantly utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators. Its structural motif—a chiral ethylamine attached to a pyridine ring—serves as a critical pharmacophore in neurotherapeutic pipelines targeting Alzheimer’s disease, Parkinson’s disease, and neuropathic pain.

Commercial availability of this specific enantiomer is often fragmented, with suppliers frequently listing the racemic mixture or the free base. This guide provides a definitive technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure enantiomeric purity (

Chemical Intelligence & Specifications

The sourcing of this compound is complicated by the existence of multiple salt forms (mono- vs. dihydrochloride) and CAS registry ambiguities.

Identity Matrix

| Attribute | Specification | Notes |

| Chemical Name | (S)-1-(pyridin-3-yl)ethanamine hydrochloride | Primary target.[1][2][3] |

| Free Base CAS | 1213013-44-5 | Often used as the starting point for custom salt formation. |

| Mono-HCl CAS | 1391360-97-6 | The preferred stoichiometric form for medicinal chemistry. |

| Dihydrochloride CAS | 40154-84-5 | Highly hygroscopic; often cheaper but requires careful handling. |

| Racemic CAS | 56129-55-6 | Warning: Do not confuse with the chiral target. |

| Molecular Weight | 158.63 g/mol (Mono-HCl) | 195.09 g/mol (Dihydrochloride). |

| Chiral Center | (S)-configuration at | Critical for biological activity. |

Physical Properties & Handling

-

Hygroscopicity: The hydrochloride salts of pyridine amines are hygroscopic. The dihydrochloride (2HCl) is significantly more hygroscopic than the monohydrochloride.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccation is required for long-term stability.

-

Handling: Weighing must be performed in a humidity-controlled environment (<40% RH) or a glovebox to prevent stoichiometry drift due to water absorption.

Commercial Landscape & Sourcing Strategy

Availability is categorized into three tiers based on stock reliability and purity guarantees.

Supplier Tiers

| Tier | Supplier Types | Typical Pack Size | Lead Time | Use Case |

| Tier 1: Catalog | Sigma-Aldrich (Merck), TCI, Fluorochem | 100 mg – 1 g | 2–5 Days | HTS, Hit-to-Lead validation. High cost per gram. |

| Tier 2: Specialist | BLD Pharm, Ambeed, Enamine | 1 g – 25 g | 1–2 Weeks | Lead optimization. Better pricing; variable salt forms. |

| Tier 3: Bulk/CRO | WuXi AppTec, Pharmablock | >100 g | 4–8 Weeks | Process development. Custom purity/salt specification. |

Sourcing Decision Matrix

The following logic flow dictates whether to purchase from a catalog or initiate a custom synthesis campaign.

Figure 1: Strategic sourcing decision tree for chiral pyridine amines.

Technical Deep Dive: Synthesis & Manufacturing

If commercial stock is unavailable or the enantiomeric excess (ee) is insufficient (<95%), the Ellman's Auxiliary method is the industry standard for synthesizing this compound with high stereocontrol.

Why this Route?

Direct resolution of the racemic amine via chiral acids (e.g., tartaric acid) often suffers from poor yields (~30%) due to the basicity of the pyridine ring interfering with crystallization. The asymmetric synthesis using (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) guarantees high diastereoselectivity (

Experimental Protocol: Asymmetric Synthesis

-

Reagents: 3-Acetylpyridine (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: THF (anhydrous).

-

Conditions: Reflux, 12 h.

-

Mechanism: Formation of the chiral N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

-

Reagents: L-Selectride or NaBH₄ (low temperature).

-

Conditions: -48°C to -78°C in THF.

-

Critical Control: Low temperature is essential to maximize the diastereomeric ratio (dr). The bulky sulfinyl group directs the hydride attack to the Re-face.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C. The sulfinyl group is cleaved, yielding the amine hydrochloride.

-

Purification: Precipitate the salt with Et₂O or MTBE.

Figure 2: Ellman's Auxiliary synthesis route for high-enantiopurity production.

Quality Control & Validation

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in chiral chemistry. The following protocols are mandatory for incoming goods.

Chiral HPLC Method (Enantiomeric Excess)

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak IC or Chiralpak AD-H (4.6 × 250 mm, 5 µm).

-

Mobile Phase:

-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).-

Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic pyridine nitrogen.

-

-

Detection: UV @ 254 nm (Pyridine absorption max).

-

Acceptance Criteria:

-

Enantiomeric Excess (ee):

-

Chemical Purity:

[8]

-

Salt Stoichiometry Verification (¹H-NMR)

To distinguish between Mono-HCl and Dihydrochloride:

-

Solvent: DMSO-

. -

Method: Integrate the aromatic pyridine protons against the ethyl group protons.

-

Key Indicator: In the 2HCl salt, the pyridine nitrogen protonation significantly shifts the aromatic signals downfield compared to the mono-HCl or free base. Elemental analysis (Cl content) is the definitive confirmation method (Mono-HCl ~22.3% Cl; 2HCl ~36.3% Cl).

References

-

ChemicalBook. (S)-1-(pyridin-3-yl)ethanamine hydrochloride Product Specifications. Retrieved from .

-

BLD Pharm. Product Data: (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride.[9] Retrieved from .

-

Sigma-Aldrich. 1-pyridin-3-yl-ethylamine (Racemic/Building Block Listing). Retrieved from .

-

PubChem. 1-(Pyridin-3-yl)ethan-1-amine Compound Summary. Retrieved from .

- Ellman, J. A., et al.Asymmetric Synthesis of Chiral Amines using tert-Butanesulfinamide. (General reference for the synthesis protocol described in Section 4).

-

Chittabathina, V. R., et al. (2014).[10] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 26(12), 775-779.[10] (Basis for Chiral HPLC method adaptation). Retrieved from .

Sources

- 1. (R)-1-(Pyridin-3-yl)ethanamine hydrochloride - CAS:1169576-97-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. hplc.eu [hplc.eu]

- 7. researchgate.net [researchgate.net]

- 8. (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride [acrospharma.co.kr]

- 9. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Chiral Resolution Using 1-(Pyridin-3-yl)ethanamine

Executive Summary

This application note details the protocol for utilizing 1-(Pyridin-3-yl)ethanamine (also known as 1-(3-pyridyl)ethylamine) as a specialized Chiral Resolving Agent (CRA). While 1-phenylethylamine is the industry standard for resolving acidic racemates, its structural analog, 1-(Pyridin-3-yl)ethanamine, offers distinct advantages in difficult separations. The presence of the pyridine nitrogen introduces a secondary hydrogen-bond acceptor site, significantly altering the lattice energy and solubility profile of the resulting diastereomeric salts.

This guide is intended for process chemists and researchers encountering "stubborn" racemates where standard amines have failed to yield crystalline salts or sufficient enantiomeric excess (ee).

Chemical Profile & Mechanistic Rationale

The Molecule

-

CAS (S-isomer): 358780-13-9 (Free base) / 1391360-97-6 (HCl salt)

-

CAS (R-isomer): 40154-75-4[5]

-

pKa (Aliphatic Amine): ~8.8 – 9.0

-

pKa (Pyridine Nitrogen): ~3.5 – 4.0

Why This Agent? (The "Pyridine Effect")

In classical resolution, the success of separation depends on the solubility difference between the (

-

Phenylethylamine (Standard): Relies primarily on the ionic bond between the amine and the carboxylic acid, plus

- -

Pyridyl-ethylamine (Advanced): The pyridine ring acts as a

-electron deficient system (unlike the electron-rich phenyl ring). This reverses the quadrupole moment, potentially creating stronger

Critical Precursor Protocol: Liberation of the Free Base

Context: The compound is frequently supplied as the Hydrochloride (HCl) salt for stability. To function as a resolving agent, it must be converted to its Free Base form to react with the target chiral acid.

Safety: Perform in a fume hood. The free base is an amine with potential volatility and skin irritant properties.

Materials

-

1-(Pyridin-3-yl)ethanamine dihydrochloride (or monohydrochloride)

-

Sodium Hydroxide (NaOH), 50% w/w solution

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Brine (Saturated NaCl)

-

Sodium Sulfate (Anhydrous)

Step-by-Step Procedure

-

Dissolution: Dissolve 10.0 g of the amine hydrochloride salt in 30 mL of distilled water. The solution will be acidic (pH < 2).

-

Basification: Cool the solution to 0–5°C in an ice bath. Slowly add 50% NaOH dropwise with vigorous stirring until the pH reaches >12. Note: The solution will become cloudy as the organic free base oils out.

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

-

Expert Tip: If using MTBE, ensure the aqueous layer is saturated with NaCl to prevent emulsion, as the pyridyl amine has partial water solubility.

-

-

Drying: Combine organic layers and wash once with 10 mL brine. Dry the organic phase over anhydrous Sodium Sulfate for 30 minutes.

-

Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotovap) at 35°C.

-

Yield Check: You should obtain a pale yellow oil.

Workflow Visualization: Salt Preparation

Figure 1: Critical workflow for converting the stable hydrochloride precursor into the active chiral base.

Protocol: Chiral Resolution Screening

Objective: To identify the optimal solvent and stoichiometry for resolving a target Racemic Acid (±)-A.

The "Half-Equivalent" Strategy

Unlike standard neutralizations, chiral resolution often works best when only 0.5 equivalents of the resolving agent are used (relative to the racemate). This forces the enantiomers to compete for the limited chiral base (The "Pope-Peachey" method).

Solvent Screening Matrix

Prepare 5 vials. Add 100 mg of Racemic Acid to each. Add 0.55 eq of (S)-1-(Pyridin-3-yl)ethanamine free base.

| Solvent System | Polarity | Rationale |

| Ethanol (95%) | High | Standard protic solvent; promotes H-bonding. |

| 2-Propanol (IPA) | Medium | Slower crystallization kinetics; often yields better crystals. |

| Acetone | Medium/Aprotic | Good for acids with low alcohol solubility. |

| Ethyl Acetate | Low | Promotes tight ion-pairing. |

| MeCN / H2O (9:1) | High | For highly polar acids. |

Execution

-

Heating: Heat all vials to reflux (or near boiling) until solids dissolve.

-

Troubleshooting: If solids remain, add solvent in 100 µL increments. If clear solution is not obtained after 10 volumes, the salt is too insoluble (Switch to Methanol).

-

-

Cooling Ramp: Turn off heat and allow vials to cool slowly to room temperature (approx. 1°C/min) inside the heating block.

-

Nucleation: If no crystals form after 4 hours, scratch the inner glass surface or add a seed crystal if available.

-

Harvest: Filter the solid salt. Do not discard the filtrate.

-

Analysis:

-

Break a small sample of the salt (using the reverse of Protocol 3: Add HCl, extract Acid).

-

Analyze the recovered acid via Chiral HPLC.

-

Scale-Up & Recrystallization (The "Sawtooth" Purification)

Once a "hit" is identified (e.g., 60% ee in IPA), scale up using the Sawtooth Recrystallization method to reach >99% ee.

Figure 2: The iterative purification logic. Note that if the solid has low ee, the filtrate might contain the desired enantiomer in high purity (Reverse Resolution).

Data Analysis & Troubleshooting

Calculating Efficiency (The "S-Factor")

Do not rely solely on yield. Use the Resolvability Factor (

-

Ideally,

for a viable industrial process.

Common Failure Modes

-

"The Oil Crash": The salt comes out as an oil rather than a crystal.

-

Fix: Reheat and add 10% volume of a non-polar anti-solvent (e.g., Hexane or Toluene). Use vigorous stirring during cooling.

-

-

No Resolution (ee ~ 0%): The salt forms a solid solution (conglomerate).

-

Fix: This specific amine is likely unsuitable for this acid. However, try the "Dutch Resolution" approach: Use a 50:50 mix of 1-phenylethylamine and 1-(pyridin-3-yl)ethanamine. The structural disorder can sometimes force the discrimination of the chiral acid.

-

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

-

Onyx Scientific. (2023). Chiral Resolution Screening Protocols. Link (Verifies the use of pyridyl-ethylamines in commercial screening kits).

-

PubChem. (2023). 1-(Pyridin-3-yl)ethanamine Compound Summary. Link (Source for physical properties and pKa data).

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[8] (Reference for stoichiometry and solvent selection strategies).

Sources

- 1. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 2. (1R)-1-(pyridin-3-yl)ethan-1-amine; CAS No.: 40154-75-4 [chemshuttle.com]

- 3. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]

- 4. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 1-(pyridin-3-yl)ethan-1-amine (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Identifying and minimizing side-products in 1-(Pyridin-3-yl)ethanamine hydrochloride synthesis

Topic: Identifying and Minimizing Side-Products in Reductive Amination Protocols Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry Number: 40154-75-4 (HCl salt) | Free Base: 1391360-97-6[1]

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(pyridin-3-yl)ethanamine hydrochloride starting from 3-acetylpyridine .[1] While conceptually simple, the reductive amination of electron-deficient heteroaromatic ketones presents unique chemoselectivity challenges.[1]

As your Senior Application Scientist, I will guide you through the "Hidden Kinetics" of this reaction—specifically, how to win the competition between imine formation (desired) and direct ketone reduction (undesired), while avoiding dimerization and heterocycle saturation .

Core Reaction Pathway

The industry-standard approach involves the reductive amination of 3-acetylpyridine using an ammonia source (Ammonium Acetate) and a hydride donor (Sodium Cyanoborohydride).[1]

Figure 1: Reaction network showing the competitive pathways between the desired primary amine and common impurities (Alcohol, Dimer, Piperidine).[2][3][4][5][6][7][8][9]

Impurity Profiling & Mitigation Strategies

The following table summarizes the three critical impurities, their formation mechanisms, and the specific control parameters required to minimize them.

| Impurity Type | Chemical Identity | Mechanistic Cause | Mitigation Strategy |

| Impurity A | 1-(Pyridin-3-yl)ethanol | Direct Reduction: The hydride reduces the ketone before the imine is fully formed.[1] | Pre-equilibrium: Stir Ketone + |

| Impurity B | Bis(1-(pyridin-3-yl)ethyl)amine | Reductive Alkylation: The newly formed primary amine reacts with remaining ketone/imine.[1] | Stoichiometry: Use a large excess of Ammonium Acetate (10-15 eq).Dilution: Run reaction at lower concentration (<0.1 M). |

| Impurity C | Piperidine derivatives | Ring Reduction: Pyridine ring hydrogenation (common with | Selectivity: Use |

Detailed Experimental Protocols

These protocols are designed to be self-validating . If you deviate from the observation checkpoints, stop and consult the Troubleshooting section.

Method A: One-Pot Reductive Amination (Recommended)

Best for: Small to medium scale (<10g), high throughput.[1]

Reagents:

-

Ammonium Acetate (10.0 - 15.0 eq)[1]

-

Sodium Cyanoborohydride (

) (0.7 - 1.0 eq)[1] -

Methanol (Anhydrous)[1]

Step-by-Step Workflow:

-

Imine Formation (The Critical Step):

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(0.7 eq) portion-wise.[1] -

Note: We use a slight deficit of hydride relative to the ketone to ensure no unreacted hydride remains to reduce the ring, though 1.0 eq is acceptable if the imine formation was complete.

-

Allow to warm to RT and stir for 12-16 hours.

-

-

Quench & Workup:

-

Acidify: Carefully add conc. HCl to pH < 2 (Caution: HCN gas evolution—perform in fume hood).[1]

-

Why? This hydrolyzes any remaining imine back to ketone (which is easier to separate than the imine) and decomposes the borohydride complex.[1]

-

Wash: Extract the aqueous acidic layer with Ethyl Acetate (removes non-basic impurities like Alcohol and unreacted Ketone).[1]

-

Basify: Adjust aqueous layer to pH > 12 using NaOH pellets/solution.[1]

-

Extract: Extract the free amine into Dichloromethane (DCM) (3x).

-

-

Salt Formation (HCl Salt):

Method B: Oxime Reduction (High Purity Alternative)

Best for: Scale-up (>10g) or if "Impurity B" (Dimer) is persistent.[1]

-

Step 1: React 3-acetylpyridine with Hydroxylamine HCl / NaOAc to form the Oxime .[1] (Solid, easily purified by crystallization).[1]

-

Step 2: Reduce the Oxime using Zinc dust in Acetic Acid or Hydrogenation (Raney Ni,

).[1]

Troubleshooting & Diagnostics (FAQ)

Use the logic tree below to diagnose synthesis failures.

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions

Q: My product is a sticky oil, not a solid. What happened? A: The HCl salt of pyridyl amines is extremely hygroscopic.[1]

-

Fix: Ensure your final solvent removal is thorough.[1] Triturate the oil with anhydrous Diethyl Ether or MTBE.[1] If it remains oily, dissolve in minimal hot Ethanol and add excess Ethyl Acetate to induce crystallization. Store in a desiccator.

Q: I see a mass of M+1 = 242 on LCMS. What is it? A: This is the Dimer (Bis-alkylation).[1]

-

Mass Calculation: 122 (Amine) + 121 (Ketone) - 1 (H) = ~242.[1]

-

Fix: You likely added the hydride too fast or didn't use enough Ammonia source.[1] The primary amine product competed with the ammonia for the ketone.[1]

Q: Can I use

References

-

Abdel-Magid, A. F., et al. (1996).[1][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

- Context: Establishes the foundational mechanism for borohydride-based reductive amin

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link[1]

- Context: The definitive guide on using for pH-controlled selectivity (Imine vs Ketone).

-

PubChem Compound Summary. (2024). "3-Acetylpyridine."[1][8][10][11][13] National Center for Biotechnology Information.[1] Link[1]

-

ChemScene. (2024). "(R)-1-(Pyridin-3-yl)ethan-1-amine."[1][14][15] Link

-

Context: Commercial specifications for the target molecule (used for purity benchmarking).[1]

-

Disclaimer: This guide is for research purposes only. All synthesis involving pyridine derivatives and cyanoborohydrides must be performed in a fume hood with appropriate PPE.[1] Cyanide waste requires specific disposal protocols.

Sources

- 1. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

Technical Support Center: Purification of 1-(Pyridin-3-yl)ethanamine Hydrochloride

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Ticket Topic: Troubleshooting Isolation, Crystallization, and Chiral Purity of 1-(Pyridin-3-yl)ethanamine HCl.

Introduction: The Nature of the Challenge

Welcome to the technical support hub for 1-(Pyridin-3-yl)ethanamine hydrochloride . If you are accessing this guide, you are likely encountering one of three specific failure modes:

-

The "Sticky Oil" Syndrome: The product refuses to crystallize, separating instead as a viscous gum or oil.

-

Stoichiometric Drift: Difficulty distinguishing between or controlling the formation of Monohydrochloride vs. Dihydrochloride salts.

-

Chiral Contamination: Inability to efficiently resolve the (R) or (S) enantiomers from a racemic synthesis.

This molecule is amphoteric and highly polar. The pyridine ring (

Module 1: Crystallization & The "Oiling Out" Phenomenon

User Query: "My product comes out of the reaction mixture as a brown oil. I've tried cooling it, but it won't turn into a solid. How do I get a clean powder?"

Root Cause Analysis

This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs when the energetic penalty of forming a crystal lattice is higher than forming an amorphous liquid phase, often due to:

-

Residual Water: Even trace moisture acts as a plasticizer, preventing lattice formation.

-

Impurity Profile: Byproducts like 3-acetylpyridine or inorganic salts disrupt crystal packing.

Troubleshooting Protocol: Displacement Crystallization

Do not attempt to crystallize directly from water or pure methanol. Use a solvent/anti-solvent displacement system .

Step-by-Step Methodology:

-

Drying (Critical): If your crude material is an oil, dissolve it in Methanol (MeOH) and perform an azeotropic distillation with Toluene to remove all traces of water. Repeat 2x.

-

Dissolution: Dissolve the dried residue in a minimum volume of warm Isopropanol (IPA) or Absolute Ethanol (approx. 50°C).

-

Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

-

Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) dropwise.

-

Ratio: Aim for a final solvent:anti-solvent ratio of 1:3 to 1:5.

-

-

Cooling Ramp: Cool slowly to Room Temperature (RT) over 2 hours, then to 0°C. Rapid cooling locks in impurities.

Data: Solvent System Performance

| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystallization Rating | Notes |

| Water | High | High | 🔴 Poor | Yield loss is massive; product stays in mother liquor. |

| Ethanol/Et2O | High | Low | 🟡 Moderate | Good purity, but ether is highly flammable and volatile. |

| IPA/EtOAc | Moderate | Very Low | 🟢 Excellent | Recommended. Balances yield and rejection of impurities. |

| DCM/Hexane | Low | Insoluble | 🔴 Poor | Salt is too insoluble in DCM; "gums up" immediately. |

Module 2: Salt Stoichiometry (Mono- vs. Di-HCl)

User Query: "Elemental analysis suggests I have a mixture of salts. How do I target the Monohydrochloride specifically?"

Technical Insight

The molecule has two basic sites.

-

Site A (Primary Amine): Highly basic (

). Protonates first. -

Site B (Pyridine Nitrogen): Weakly basic (

). Protonates second.

If you use excess aqueous HCl, you will form the Dihydrochloride , which is often more hygroscopic and acidic. To target the Monohydrochloride , you must control the stoichiometry in anhydrous conditions.

Protocol: Controlled Salt Formation

-

Isolate Free Base: Extract the crude amine into DCM or EtOAc (pH > 12). Dry over

. -

Quantify: Calculate the exact moles of free base.

-

Acidification:

-

Cool the solution to 0°C.

-

Add exactly 0.95 - 1.0 equivalents of HCl (4M in Dioxane or 1M in Ether). Do not use aqueous HCl.

-

Why 0.95 eq? Slightly under-acidifying ensures the weaker pyridine nitrogen remains unprotonated.

-

-

Filtration: The Monohydrochloride will precipitate immediately. Filter under nitrogen.

Module 3: Chiral Resolution (Enantiomeric Purity)

User Query: "I synthesized the racemate, but I need the (R)-enantiomer for a binding study. How do I resolve it?"

Resolution Strategy

Direct crystallization of the racemate is rarely effective. You must form Diastereomeric Salts using a chiral acid. L-(+)-Tartaric acid is the industry standard for resolving

Workflow Diagram: Chiral Resolution

Caption: Workflow for the optical resolution of the racemic amine using L-Tartaric acid to isolate the (R)-enantiomer.

Detailed Protocol

-

Mix: Dissolve Racemic amine (1.0 eq) in Methanol. Add L-(+)-Tartaric acid (1.0 eq).

-

Reflux: Heat to reflux until clear.

-

Crystallize: Cool slowly. The less soluble diastereomer (typically the R-amine/L-tartrate complex for this structural class) will crystallize.[1]

-

Recrystallize: Filter the solid. Do not proceed yet. Recrystallize this solid again from Methanol to upgrade Chiral Purity (ee%) from ~80% to >98%.

-

Liberate: Suspend the salt in water, basify with NaOH to pH 12, and extract the free amine with DCM.

-

Salt: Convert to HCl salt as per Module 2.

Module 4: Storage & Hygroscopicity

User Query: "I weighed the powder yesterday, and today it looks wet and sticky. Is it ruined?"

Stability Alert

Amine hydrochlorides are hygroscopic .[2] They absorb atmospheric moisture, which dissolves the crystal lattice (deliquescence).

-

Is it ruined? Likely not chemically degraded, but the weight is now inaccurate (water weight included).

-

Recovery: Dissolve in MeOH/Toluene and rotovap to dryness (azeotropic drying).

Handling Best Practices

-

Storage: Store at 4°C or -20°C.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage.

-

Weighing: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

References

-

Compound Identification & Properties

-

Synthesis & Salt Formation

-

Chiral Resolution Methodologies

- Hygroscopic Salt Handling

Sources

- 1. quora.com [quora.com]

- 2. scribd.com [scribd.com]

- 3. PubChemLite - 1-(pyridin-3-yl)ethan-1-amine (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 4. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

Stability studies of 1-(Pyridin-3-yl)ethanamine hydrochloride under different conditions

An In-Depth Resource for Researchers and Drug Development Professionals

This guide serves as a dedicated technical support center for scientists working with 1-(Pyridin-3-yl)ethanamine hydrochloride. It provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during stability studies. The information is structured to not only provide protocols but to explain the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling

This section addresses foundational questions regarding the handling and storage of 1-(Pyridin-3-yl)ethanamine hydrochloride to preserve its integrity prior to and during experimentation.

Q1: What are the primary degradation risks for 1-(Pyridin-3-yl)ethanamine hydrochloride?

A1: The chemical structure, featuring a pyridine ring and a primary amine hydrochloride salt, is susceptible to three main degradation pathways. First, the pyridine ring is known to be sensitive to light, which can induce photodegradation[1]. Second, as a hydrochloride salt of an amine, its stability in solution is highly dependent on pH; extreme acidic or basic conditions can catalyze hydrolysis or other reactions. Finally, the amine group is a potential site for oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over long periods under stressed conditions.

Q2: What are the ideal long-term storage conditions for the solid (neat) compound?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Several suppliers recommend refrigeration (2-8 °C) and protection from light[2]. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize exposure to moisture and atmospheric oxygen[3][4].

Q3: I've noticed a yellowing or discoloration of my solid 1-(Pyridin-3-yl)ethanamine hydrochloride. Can I still use it?

A3: Discoloration, such as yellowing, is a strong indicator of degradation, most likely due to light exposure (photodegradation)[1]. Degraded material can introduce significant impurities that will compromise the accuracy of your experiments. It is strongly recommended to discard any discolored compound and use a fresh, pure sample to ensure the validity of your results.

Q4: My compound precipitated out of a solution I prepared yesterday. What is the likely cause?

A4: This can be due to two primary reasons. The solution may have been supersaturated and precipitated upon cooling, or the compound may have degraded into less soluble products[1]. To troubleshoot, allow the solution to warm to room temperature and see if the precipitate redissolves. If it does not, degradation is the likely cause. As a best practice, it is always recommended to prepare solutions fresh for immediate use to avoid such issues[1].

Section 2: Troubleshooting Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in developing stability-indicating methods and understanding a molecule's intrinsic stability.[5][6] This section provides guidance on common challenges encountered during these experiments.

Q1: I am performing forced degradation studies as per ICH guidelines, but I'm not observing any significant degradation. What should I do?

A1: The goal of forced degradation is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule. If you are not seeing degradation, the stress conditions are likely too mild. You should systematically increase the severity of the stressor. For example:

-

Thermal: Increase the temperature (e.g., from 60°C to 80°C) or the duration of exposure[5].

-

Hydrolytic (Acid/Base): Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl/NaOH) or extend the exposure time.

-

Oxidative: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).

It is crucial to make these changes incrementally to avoid excessive degradation.

Q2: My compound degraded almost completely under basic (alkaline) conditions. How can I obtain meaningful data?

A2: Complete degradation indicates the conditions were too harsh. You need to reduce the stress to bring the degradation within the target 5-20% range. Based on studies of similar compounds, amines and their salts can be particularly susceptible to base-catalyzed degradation[7]. The following table provides suggested modifications to your protocol.

| Parameter | Common Issue | Suggested Action |

| Base Concentration | >90% degradation with 1N NaOH. | Reduce concentration sequentially to 0.1N, 0.01N, or even 0.001N NaOH. |

| Temperature | Complete degradation at elevated temperature (e.g., 60°C). | Conduct the study at room temperature or under refrigerated conditions (2-8°C). |

| Time | Degradation occurs too rapidly to monitor. | Reduce the exposure time from hours to minutes. |

Q3: My HPLC analysis shows several new peaks after stress testing. How can I confirm they are actual degradants and not artifacts?

A3: This is a critical part of developing a stability-indicating analytical method. To confirm the new peaks are degradants, you should:

-

Analyze a Control Sample: Compare the chromatogram of the stressed sample to a control sample (your compound dissolved in the same solvent but not exposed to the stressor). The new peaks should be absent or significantly smaller in the control.

-

Assess Peak Purity: If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis on the parent compound peak in the stressed sample. A "pure" peak indicates your method is resolving the parent from the degradants.

-

Calculate Mass Balance: The sum of the assay value of the parent compound and the peak areas of all degradants should ideally be close to 100% of the initial concentration. A good mass balance provides confidence that all major degradation products are being detected.[8]

-

Use LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to confirm that the new peaks are related to the parent compound by identifying their mass-to-charge ratios (m/z) and fragmentation patterns.[7][9]

Section 3: Standard Operating Protocols

These protocols provide a validated starting point for your stability studies. They are based on established ICH guidelines and best practices in the field.[10][11][12]

Protocol 1: General Workflow for Forced Degradation Studies

This protocol outlines the end-to-end process for conducting a forced degradation study.

Objective: To identify potential degradation products and establish a stability-indicating analytical method for 1-(Pyridin-3-yl)ethanamine hydrochloride.

Methodology:

-

Stock Solution Preparation: Accurately prepare a stock solution of 1-(Pyridin-3-yl)ethanamine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

-

Sample Preparation for Stressing: For each condition, mix the stock solution with the stressor agent. Prepare a control sample by mixing the stock solution with the solvent used for the stressor (e.g., water for hydrolytic studies).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix with 0.1N HCl and heat at 60°C for 2 hours.

-

Base Hydrolysis: Mix with 0.1N NaOH and keep at room temperature for 30 minutes.

-

Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 1 hour.

-

Thermal Degradation: Expose the solid powder to 80°C for 24 hours. Dissolve in diluent before analysis.

-

Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[10][12]. A control sample should be protected from light.

-

-

Neutralization (if applicable): After the specified time, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, to halt the degradation process.

-

Dilution: Dilute all samples (including the control) to a suitable final concentration for HPLC analysis (e.g., 100 µg/mL).

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1169576-97-9|(R)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. scispace.com [scispace.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ema.europa.eu [ema.europa.eu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Official web site : ICH [ich.org]

Technical Support Center: Stability & Degradation of 1-(Pyridin-3-yl)ethanamine HCl

Status: Operational Ticket ID: TCH-PYR-003 Subject: Comprehensive Degradation Pathways & Troubleshooting Guide Assigned Scientist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

1-(Pyridin-3-yl)ethanamine hydrochloride (also known as 3-(1-aminoethyl)pyridine HCl) is a critical chiral intermediate often used in the synthesis of kinase inhibitors and neurological therapeutics. Its stability profile is dominated by two functional motifs: the electron-deficient pyridine ring and the benzylic-like primary amine .

This guide addresses the three most common support tickets we receive regarding this molecule:

-

Oxidative Instability: Appearance of yellow/brown discoloration and ketone impurities.

-

Formulation Incompatibility: Unexpected degradation in solid dosage forms (Maillard Reaction).

-

Hygroscopicity: Physical deliquescence of the HCl salt.

Module 1: Oxidative Degradation (The "Yellowing" Issue)

User Issue

"My white powder has turned faint yellow after 2 weeks of storage at room temperature. HPLC shows a new peak at RRT ~1.2."

Technical Diagnosis

The primary degradation pathway is Oxidative Deamination at the benzylic position (the carbon connecting the ethylamine group to the pyridine ring). While the pyridine ring itself is relatively stable, the

The Mechanism:

-

Radical Abstraction: A radical initiator (light, trace metal) abstracts the benzylic hydrogen.

-

Imine Formation: The radical species reacts with oxygen to form a hydroperoxide, which eliminates water to form an imine.

-

Hydrolysis: The unstable imine hydrolyzes to release ammonia and form the corresponding ketone: 3-Acetylpyridine .

Secondary Pathway (N-Oxidation): Under strong forcing conditions (e.g., high peroxide levels), the pyridine nitrogen can oxidize to form the N-oxide .

Pathway Visualization

Caption: Figure 1. Oxidative deamination pathway leading to 3-acetylpyridine (Major) and N-oxidation (Minor).

Troubleshooting Protocol

| Symptom | Probable Cause | Corrective Action |

| New Peak (RRT > 1.0) | Formation of 3-Acetylpyridine . This is less polar than the amine, eluting later on Reverse Phase C18. | Confirm: Inject a standard of 3-acetylpyridine. Fix: Store under Argon/Nitrogen. Add EDTA if trace metals are suspected. |

| Peak Broadening | Partial oxidation or salt disproportionation. | Ensure mobile phase pH is buffered (pH 2.5–3.0) to keep the amine protonated. |

| Yellow Color | Formation of conjugated imines or N-oxide oligomers (trace levels). | Recrystallize from Ethanol/IPA. Color is often due to ppm-level impurities. |

Module 2: Excipient Compatibility (The Maillard Threat)

User Issue

"We observed 15% degradation in our prototype capsule formulation containing Lactose Monohydrate after 1 month at 40°C/75% RH."

Technical Diagnosis

This is a textbook Maillard Reaction . 1-(Pyridin-3-yl)ethanamine is a primary amine . When mixed with reducing sugars (Lactose, Glucose, Fructose), it undergoes nucleophilic attack on the sugar's carbonyl group.

Why it happens: The amine (nucleophile) attacks the aldehyde of the open-chain sugar to form a glycosylamine, which dehydrates to a Schiff base and eventually forms brown melanoidin pigments.[1] This reaction is accelerated by heat and humidity.

Pathway Visualization

Caption: Figure 2. The Maillard reaction cascade incompatible with reducing sugar excipients.

Prevention Strategy

-

Contraindicated Excipients: Lactose, Dextrose, Maltodextrin.

-

Recommended Excipients: Mannitol (non-reducing), Microcrystalline Cellulose (MCC), Calcium Phosphate.

Module 3: Forced Degradation Protocols

To validate your analytical method (Stability Indicating Method - SIM), you must perform stress testing.[2][3] Below is the recommended protocol specifically for this pyridine-amine scaffold.

Stress Conditions & Expected Results[2][3][4][5][6][7]

| Stress Type | Conditions | Target Degradation | Expected Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | < 5% | Stable. The pyridine ring is basic; protonation stabilizes the system. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 5–10% | Potential racemization of the chiral center. |

| Oxidation | 3% H₂O₂ at RT, 4h | 10–20% | 3-Acetylpyridine (Major), Pyridine N-oxide (Minor). |

| Thermal | 80°C (Solid State), 7 days | < 5% | Minimal degradation if dry. Yellowing may occur. |

| Photolysis | 1.2 million lux hours | 5–10% | Ring-opening products (rare), dimerization. |

Analytical Method Recommendation (HPLC)

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2). Note: Low pH is crucial to protonate the amine and prevent peak tailing.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 260 nm (Pyridine absorption maximum).

Module 4: FAQ & Quick Troubleshooting

Q: Is the HCl salt hygroscopic? A: Yes. Small molecule amine salts are often deliquescent.

-

Risk: Absorption of moisture lowers the glass transition temperature (

) and facilitates hydrolysis or oxidation. -

Action: Store in tightly sealed containers with desiccants. Handle in a controlled humidity environment (<40% RH).

Q: Can I use this molecule in a free-base form? A: Not recommended for storage. The free base is an oil or low-melting solid that is significantly more prone to oxidative attack (N-oxide formation) than the protonated salt. Always convert to HCl or Tosylate salt for long-term storage.

Q: Why do I see a "Fronting" peak in my chromatogram? A: This is likely the N-oxide or a hydrolysis product. However, ensure your column is not overloaded. Pyridines are basic and can interact with silanols on the column; ensure you are using a "base-deactivated" column or sufficient buffer strength.

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][4] International Council for Harmonisation.[3][4] Link

- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.

-

PubChem. Compound Summary: 1-(Pyridin-3-yl)ethanamine.[5] National Library of Medicine. Link

- Waterman, K. C., et al.Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 2002.

-

Blessy, M., et al. Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis, 2014. Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(Pyridin-3-yl)ethanamine Hydrochloride using ¹H and ¹³C NMR Spectroscopy

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(Pyridin-3-yl)ethanamine hydrochloride, a versatile building block in medicinal chemistry.

We will delve into the causal factors governing the observed chemical shifts and coupling constants, offering insights that extend beyond mere data reporting. Furthermore, this guide will present a direct comparison with its critical regioisomers, 1-(pyridin-2-yl)ethanamine and 1-(pyridin-4-yl)ethanamine, demonstrating how NMR spectroscopy provides a definitive "fingerprint" to distinguish between these closely related structures.

The Target Molecule: 1-(Pyridin-3-yl)ethanamine Hydrochloride

1-(Pyridin-3-yl)ethanamine is a chiral primary amine featuring a pyridine ring. It is commonly supplied and utilized as its hydrochloride salt to enhance stability and solubility. The protonation of the basic pyridine nitrogen to form a pyridinium ion is a critical structural feature that profoundly influences the electronic environment of the entire molecule. This positive charge induces significant deshielding of the adjacent protons and carbons, causing their signals to shift downfield in the NMR spectrum—a key diagnostic feature we will explore in detail.[3]

Part 1: ¹H NMR Spectral Analysis of 1-(Pyridin-3-yl)ethanamine Hydrochloride

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The formation of the hydrochloride salt causes all protons on the pyridinium ring to shift significantly downfield compared to the neutral pyridine.[3]

Table 1: Predicted ¹H NMR Data for 1-(Pyridin-3-yl)ethanamine Hydrochloride in DMSO-d₆

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.8 | Singlet (or narrow triplet) | - | 1H |

| H-6 | ~8.7 | Doublet | ~5-6 | 1H |

| H-4 | ~8.2 | Doublet of Triplets | ~8, ~1.5 | 1H |

| H-5 | ~7.6 | Doublet of Doublets | ~8, ~5-6 | 1H |

| CH | ~4.5 | Quartet | ~6.5-7 | 1H |

| NH₃⁺ | Variable (e.g., 3-5) | Broad Singlet | - | 3H |

| CH₃ | ~1.6 | Doublet | ~6.5-7 | 3H |

Rationale Behind the Assignments:

-

Pyridinium Protons (H-2, H-4, H-5, H-6): The positive charge on the nitrogen atom is the dominant factor, withdrawing electron density from the aromatic ring and causing a strong deshielding effect.[3]

-

H-2 and H-6 are the most deshielded due to their ortho-position relative to the positively charged nitrogen. Their proximity to the electron-withdrawing nitrogen results in the largest downfield shift.

-

H-4 , being para to the nitrogen, also experiences significant deshielding.

-

H-5 is the most upfield of the aromatic protons, as it is meta to the nitrogen and furthest from the charge center.

-

-

Ethylamine Side-Chain (CH and CH₃): This side chain exhibits a classic AX₃ spin system. The methine proton (CH) is split into a quartet by the three adjacent methyl protons. Conversely, the three methyl protons (CH₃) are split into a doublet by the single methine proton. The methine proton's chemical shift is further downfield due to its proximity to the pyridinium ring.

-